Cas no 38410-80-9 ((4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate)

(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is a chiral dioxolane derivative with a stereochemically defined structure, making it valuable in asymmetric synthesis and pharmaceutical intermediates. Its rigid dioxolane ring enhances stability, while the ester functionality provides reactivity for further transformations. The compound’s high enantiomeric purity (4S,5R configuration) is critical for applications requiring precise stereocontrol, such as the synthesis of bioactive molecules or fine chemicals. Its well-defined stereochemistry and functional group compatibility make it a versatile building block in organic synthesis. The product is typically characterized by NMR, HPLC, and optical rotation to ensure consistency and quality. Suitable for use under inert conditions due to its sensitivity to hydrolysis.
(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate structure
38410-80-9 structure
Product name:(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
CAS No:38410-80-9
MF:C8H14O4
MW:174.1944
MDL:MFCD00077933
CID:293368
PubChem ID:6544468

(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
    • 1,3-Dioxolane-4-carboxylicacid, 2,2,5-trimethyl-, methyl ester, (4S,5R)-
    • METHYL (4S)-TRANS-2,2,5-TRIMETHYL-1,3-DIOXOLANE-4-CARBOXYLATE
    • Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
    • (4S,5S)-2,2,4,5-tetramethyl-1,3-dioxolane
    • methyl (4S)-trans-2,2,5-trimethyl-1,3-dioxolane-4
    • AELKYRWKHKGMAD-RITPCOANSA-N
    • Methyl(4S)-trans-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
    • 4973AB
    • FCH3970224
    • ZB011962
    • AX8137807
    • ST2408049
    • Methyl 4-deoxy
    • Methyl (4S)-trans-2,2,5-trimethyl-1,3-dioxolane-4carbo
    • 38410-80-9
    • MFCD00077933
    • DS-16444
    • 1,3-Dioxolane-4-carboxylic acid, 2,2,5-trimethyl-, methyl ester, (4S,5R)-
    • AMY28658
    • CS-W021108
    • 84894-21-3
    • O10115
    • Rel-methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
    • SCHEMBL1144021
    • AKOS015850897
    • DB-007631
    • MDL: MFCD00077933
    • Inchi: 1S/C8H14O4/c1-5-6(7(9)10-4)12-8(2,3)11-5/h5-6H,1-4H3/t5-,6+/m1/s1
    • InChI Key: AELKYRWKHKGMAD-RITPCOANSA-N
    • SMILES: O1[C@]([H])(C([H])([H])[H])[C@@]([H])(C(=O)OC([H])([H])[H])OC1(C([H])([H])[H])C([H])([H])[H]

Computed Properties

  • Exact Mass: 174.08900
  • Monoisotopic Mass: 174.089
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 44.8
  • Surface Charge: 0

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.056
  • Melting Point: No data available
  • Boiling Point: 70-75 ºC
  • Flash Point: 50 ºC
  • Refractive Index: 1.422
  • PSA: 44.76000
  • LogP: 0.69940
  • Vapor Pressure: 0.0±0.4 mmHg at 25°C

(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate Security Information

(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A499635-25g
(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
38410-80-9 97%
25g
$528.0 2025-02-24
TRC
S239260-2000mg
(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
38410-80-9
2g
$ 485.00 2022-06-03
eNovation Chemicals LLC
D489420-5g
METHYL (4S)-TRANS-2,2,5-TRIMETHYL-1,3-DIOXOLANE-4-CARBOXYLATE
38410-80-9 97%
5g
$255 2024-05-24
eNovation Chemicals LLC
D661133-10g
METHYL (4S)-TRANS-2,2,5-TRIMETHYL-1,3-DIOXOLANE-4-CARBOXYLATE
38410-80-9 95%
10g
$1180 2024-06-05
Alichem
A159001521-10g
(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
38410-80-9 95%
10g
$441.00 2023-09-02
Alichem
A159001521-5g
(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
38410-80-9 95%
5g
$291.60 2023-09-02
Chemenu
CM196299-5g
methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
38410-80-9 95%
5g
$252 2021-08-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S839736-1g
(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
38410-80-9 95%
1g
593.10 2021-05-17
eNovation Chemicals LLC
D661133-5g
METHYL (4S)-TRANS-2,2,5-TRIMETHYL-1,3-DIOXOLANE-4-CARBOXYLATE
38410-80-9 95%
5g
$705 2024-06-05
Ambeed
A499635-1g
(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
38410-80-9 97%
1g
$38.0 2025-02-24

(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate Production Method

Additional information on (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (CAS No. 38410-80-9): A Comprehensive Overview

(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (CAS No. 38410-80-9) is a chiral compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential applications. This compound belongs to the class of dioxolanes, which are cyclic ethers with a five-membered ring containing two oxygen atoms. The chiral centers at the 4 and 5 positions make it a valuable building block for the synthesis of complex molecules, particularly those with biological activity.

The chemical structure of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate consists of a dioxolane ring substituted with three methyl groups and a carboxylate ester group. The presence of these functional groups imparts specific chemical properties that are crucial for its utility in various synthetic transformations. The methyl groups provide steric hindrance and electronic effects that influence the reactivity and selectivity of the compound in different reactions.

Recent advancements in synthetic methodology have highlighted the importance of chiral building blocks like (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate. For instance, asymmetric synthesis techniques have been developed to efficiently produce this compound with high enantiomeric purity. These methods often involve catalytic asymmetric reactions using chiral catalysts or ligands, which enable the selective formation of one enantiomer over the other. This is particularly important in pharmaceutical research where enantiomeric purity can significantly affect the biological activity and safety profile of a drug candidate.

In the context of medicinal chemistry, (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate has been explored as a key intermediate in the synthesis of bioactive molecules. One notable application is in the preparation of natural products and their analogs. Natural products are a rich source of bioactive compounds with diverse therapeutic potential. The ability to synthesize these compounds using chiral intermediates like (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate allows for the creation of structurally diverse libraries that can be screened for various biological activities.

Furthermore, this compound has been utilized in the development of prodrugs. Prodrugs are biologically inactive derivatives that are converted into active drugs through metabolic processes in the body. The carboxylate ester group in (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate can be strategically incorporated into prodrug designs to improve solubility, stability, and bioavailability. This approach has shown promise in enhancing the therapeutic efficacy and reducing side effects of certain drugs.

The physical properties of (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate are also noteworthy. It is typically obtained as a colorless liquid or solid with a characteristic odor. The compound is soluble in common organic solvents such as dichloromethane and ethanol but has limited solubility in water. These properties make it suitable for use in various synthetic protocols where solubility is a critical factor.

Safety considerations are essential when handling any chemical compound. While (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is not classified as a hazardous material under standard regulations (such as those outlined by OSHA or GHS), it is important to follow standard laboratory safety practices when working with this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles to prevent skin contact and inhalation.

In conclusion, (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (CAS No. 38410-80-9) is a versatile chiral building block with significant applications in organic synthesis and medicinal chemistry. Its unique structural features and functional groups make it an invaluable tool for researchers aiming to develop new bioactive molecules and improve drug delivery systems. As research continues to advance in these fields, the importance of compounds like (4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is likely to grow further.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:38410-80-9)(4S,5R)-Methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
A847531
Purity:99%
Quantity:25g
Price ($):475.0